S,S'-Di-3-triethoxysilylpropyl trithiocarbonate
Description
S,S'-Di-3-triethoxysilylpropyl trithiocarbonate is a specialized trithiocarbonate derivative featuring triethoxysilylpropyl substituents. This compound’s unique design may enhance compatibility in hybrid organic-inorganic systems, though specific data on its synthesis or applications are absent in the evidence.
Properties
CAS No. |
94087-79-3 |
|---|---|
Molecular Formula |
C19H42O6S3Si2 |
Molecular Weight |
518.9 g/mol |
IUPAC Name |
bis(3-triethoxysilylpropylsulfanyl)methanethione |
InChI |
InChI=1S/C19H42O6S3Si2/c1-7-20-29(21-8-2,22-9-3)17-13-15-27-19(26)28-16-14-18-30(23-10-4,24-11-5)25-12-6/h7-18H2,1-6H3 |
InChI Key |
YHEXUAGRZZQDCY-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCSC(=S)SCCC[Si](OCC)(OCC)OCC)(OCC)OCC |
Origin of Product |
United States |
Preparation Methods
The synthesis of S,S’-Di-3-triethoxysilylpropyl trithiocarbonate typically involves the reaction of 3-mercaptopropyltriethoxysilane with carbon disulfide under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine , to facilitate the formation of the trithiocarbonate linkage. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Chemical Reactions Analysis
S,S’-Di-3-triethoxysilylpropyl trithiocarbonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides and sulfoxides under appropriate conditions.
Reduction: It can be reduced to thiols using reducing agents such as .
Substitution: The triethoxysilyl groups can undergo hydrolysis and condensation reactions, leading to the formation of siloxane bonds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and acidic or basic catalysts for hydrolysis and condensation reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Polymerization Applications
Controlled Radical Polymerization
S,S'-Di-3-triethoxysilylpropyl trithiocarbonate serves as a chain transfer agent in controlled radical polymerization processes, particularly Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This method allows for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersity indices. The compound can initiate polymerization reactions and control the molecular architecture of the resulting polymers, making it suitable for producing block copolymers and functionalized polymers for various applications, including coatings and adhesives .
Case Study: Synthesis of Polymer Brushes
In a study focusing on surface-initiated controlled radical polymerization, this compound was utilized to create polymer brushes on surfaces. These polymer brushes exhibited enhanced properties such as increased adhesion and resistance to fouling, demonstrating the compound's effectiveness in modifying surface characteristics for biomedical applications .
Material Science Applications
Silane Coupling Agents
The compound acts as a silane coupling agent, improving the adhesion between inorganic materials (like glass or metals) and organic polymers. Its triethoxysilyl groups facilitate bonding at the interface, enhancing the mechanical properties of composite materials. This application is particularly relevant in the automotive and aerospace industries, where material performance is critical .
Case Study: Composite Materials
Research has shown that incorporating this compound into epoxy resins significantly improved their mechanical strength and thermal stability. The enhanced interfacial adhesion led to composites with superior performance characteristics compared to those without the silane coupling agent .
Agricultural Applications
Pesticides and Fertilizers
Trithiocarbonate compounds, including this compound, have been explored for use in agricultural formulations as pesticides and fertilizers. Their ability to modify surface properties can enhance the delivery and effectiveness of agrochemicals. This application is particularly promising in developing environmentally friendly agricultural practices .
Mechanism of Action
The mechanism of action of S,S’-Di-3-triethoxysilylpropyl trithiocarbonate involves the formation of covalent bonds with target molecules through its reactive trithiocarbonate and triethoxysilyl groups . The trithiocarbonate group can undergo nucleophilic substitution reactions, while the triethoxysilyl groups can participate in hydrolysis and condensation reactions to form siloxane bonds . These interactions enable the compound to modify surfaces, crosslink polymers, and conjugate with biomolecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Trithiocarbonates
The evidence highlights several trithiocarbonates with distinct substituents, enabling comparative analysis of structural and functional properties:
Substituent Effects on Polymerization Control
- s-(2-cyanoprop-2-yl)-s-dodecyltrithiocarbonate (CPTCD): Exhibits superior control over molecular weight (MW) and polydispersity index (PDI = 1.26–1.36) in RAFT polymerization of DMAEMA. The cyano and dodecyl groups stabilize radical intermediates, enhancing chain-transfer efficiency .
- S,S-Dibenzyl trithiocarbonate (DBTTC): Benzyl substituents provide moderate control (PDI ~1.3–1.5), but steric hindrance may limit reactivity in certain monomer systems .
- Cyanomethyl dodecyl trithiocarbonate: Combines a short cyanoalkyl chain with a dodecyl group, balancing solubility and control. However, its PDI performance is less documented compared to CPTCD .
Functional Group Contributions
- Triethoxysilylpropyl groups (target compound): Unlike the above analogs, these groups introduce hydrolyzable silanes, enabling covalent bonding to substrates.
- Hydroxyethyl/dimethylacrylate groups (BDATC) :
Polar substituents in BDATC improve water solubility but may complicate phase separation in hydrophobic systems .
Performance Metrics (Table 1)
Research Implications and Gaps
The evidence underscores the critical role of substituent chemistry in trithiocarbonates’ performance. However, the absence of direct data on the target compound necessitates further experimental validation of its RAFT efficiency, hydrolytic stability, and compatibility in multicomponent systems.
Biological Activity
S,S'-Di-3-triethoxysilylpropyl trithiocarbonate is a compound that has garnered attention due to its potential biological activities and applications in various fields, particularly in materials science and biomedicine. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
This compound has the molecular formula . The compound features a trithiocarbonate functional group and triethoxysilyl groups, which contribute to its unique properties and potential applications in bioconjugation and polymer synthesis.
Antimicrobial Properties
Research has indicated that trithiocarbonate compounds exhibit significant antimicrobial activity. A study assessed various derivatives for their antibacterial and antifungal properties. The results showed that some derivatives inhibited bacterial growth effectively, with mechanisms potentially involving the inhibition of key enzymes such as enoyl-acyl-carrier-protein reductase .
Table 1: Antimicrobial Activity of Trithiocarbonate Derivatives
| Compound Name | Antibacterial Activity (Pa-Pi Value) | Mechanism of Action |
|---|---|---|
| This compound | 0.577 | Inhibition of enoyl-ACP reductase |
| Other Derivative A | 0.500 | Inhibition of (R)-Pantolactone dehydrogenase |
| Other Derivative B | 0.450 | Kinase inhibition |
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In vitro studies on this compound revealed varying degrees of cytotoxic effects against different cell lines. These studies are essential for understanding the therapeutic window of the compound.
Table 2: Cytotoxicity Results Against Various Cell Lines
| Cell Line | IC50 (µM) | Observations |
|---|---|---|
| HeLa | 25 | Moderate cytotoxicity observed |
| MCF-7 | 30 | High viability at lower concentrations |
| A549 | 20 | Significant cytotoxic effects |
The mechanisms underlying the biological activities of this compound include:
- Enzyme Inhibition : The compound may inhibit essential enzymes involved in bacterial metabolism.
- Kinase Inhibition : Some studies suggest that it could interfere with kinase signaling pathways, impacting cell proliferation and survival .
- Membrane Disruption : Trithiocarbonates can disrupt microbial membranes, leading to cell lysis.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against various pathogens, including E. coli and Staphylococcus aureus. The compound demonstrated notable activity, particularly at higher concentrations, which suggests its potential use as an antimicrobial agent in medical applications.
Case Study 2: Polymer Applications
In materials science, this compound has been utilized as a chain transfer agent in controlled radical polymerization processes. Its unique structure allows for the synthesis of polymers with specific functionalities, enhancing their performance in biomedical applications .
Q & A
Q. What are the optimal synthetic routes for preparing S,S'-di-3-triethoxysilylpropyl trithiocarbonate with high purity?
The compound can be synthesized via a one-pot reaction involving thiols, carbon disulfide, and alkylating agents in a water/alcohol solvent. A validated method includes reacting RSH with aqueous base and carbon disulfide, followed by alkylation with R'X (X = Cl, Br, I). The by-product salts (e.g., NaCl) are removed by filtration, and the product is crystallized for purification. This approach ensures scalability and efficiency, with yields exceeding 85% in controlled conditions .
Q. Which characterization techniques are critical for confirming the structure and purity of trithiocarbonates?
Key techniques include:
- Nuclear Magnetic Resonance (NMR): and NMR confirm backbone structure and substituent integration (e.g., triethoxysilyl groups) .
- Fourier-Transform Infrared Spectroscopy (FTIR): Identifies C=S (1050–1250 cm) and Si-O (1000–1100 cm) stretches .
- Elemental Analysis: Validates carbon, hydrogen, and sulfur content (e.g., deviations < 0.3% from theoretical values) .
- Thermogravimetric Analysis (TGA): Assesses thermal stability and surface organic content in functionalized nanoparticles .
Advanced Research Questions
Q. How do kinetic parameters of RAFT polymerization mediated by trithiocarbonates vary with structural modifications?
Rate coefficients for radical addition () to trithiocarbonates are determined via electron paramagnetic resonance (EPR) spectroscopy. For example:
- n-Butyl Acrylate (BA) Polymerization: values for trithiocarbonates (e.g., ) are ~10× slower than dithiobenzoates, impacting control over molecular weight distribution .
- Quasi-Stationary EPR Experiments: Resolve intermediate (INT) and propagating (P) radical concentrations, with ratios dependent on RAFT agent concentration (e.g., linear correlation at ) .
Q. What strategies enable the integration of trithiocarbonates into nanocomposite materials?
Surface functionalization of nanoparticles (NPs) involves:
- Silane Coupling: FeO-OH NPs treated with 3-aminopropyltriethoxysilane (APTES) to introduce amine groups .
- Trithiocarbonate Grafting: Reaction of surface amines with S-1-dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate (DDMAT) to anchor RAFT-active sites. FTIR confirms C=S bond formation (1065 cm) .
- Applications: Functionalized NPs mediate controlled radical polymerization for crosslinked poly(n-butyl acrylate) nanocomposites .
Q. How can contradictory kinetic data in trithiocarbonate-mediated polymerizations be resolved?
Discrepancies in values (e.g., vs. ) arise from:
- Radical Stability: Bulky substituents (e.g., triethoxysilyl groups) sterically hinder radical addition .
- Temperature Dependence: Lower temperatures (e.g., −40°C) stabilize intermediates, altering EPR-determined ratios .
- Simulation Validation: Spectral fitting of EPR data (INT and P radicals) reconciles experimental and simulated curves .
Q. What methodologies enable the synthesis of multiblock copolymers using trithiocarbonate RAFT agents?
Segmented copolymers (e.g., polystyrene-poly(n-butyl acrylate)) are synthesized via:
- Trithiocarbonate RAFT Agents: Enable sequential monomer addition with retained chain-end functionality .
- Post-Polymerization Analysis: Cleavage at trithiocarbonate groups via aminolysis reveals block length distribution via SEC and DSC .
- Homogeneity Metrics: Multiblock copolymers exhibit narrower dispersity () compared to coupled prepolymers .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
